molecular formula C9H11BrFN B8705462 [2-(2-Bromo-5-fluorophenyl)ethyl](methyl)amine

[2-(2-Bromo-5-fluorophenyl)ethyl](methyl)amine

Cat. No.: B8705462
M. Wt: 232.09 g/mol
InChI Key: XNSWJIIYPWPPEE-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)ethylamine: is an organic compound that belongs to the class of phenethylamines. It features a bromo and fluorine substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity. This compound is of interest in various fields of scientific research due to its unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-5-fluorophenyl)ethylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the desired positions.

    Alkylation: The brominated and fluorinated phenyl compound is then subjected to alkylation with ethylamine to form the ethylamine derivative.

    Methylation: Finally, the ethylamine derivative is methylated to produce 2-(2-Bromo-5-fluorophenyl)ethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring make it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products:

    Substitution Reactions: Products with different substituents replacing the bromo or fluoro groups.

    Oxidation and Reduction: Products with altered oxidation states at the amine group.

    Coupling Reactions: Complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in studies to understand the interaction of phenethylamines with biological systems.

Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.

Industry:

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluorophenyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromo and fluoro substituents can enhance its binding affinity and specificity. The compound may act by modulating the activity of its target proteins, leading to various biochemical effects.

Comparison with Similar Compounds

  • 2-(3-Fluorophenyl)ethylamine
  • 2-(2-Bromo-4-fluorophenyl)ethylamine
  • 2-(2-Bromo-5-chlorophenyl)ethylamine

Uniqueness:

  • The specific positioning of the bromo and fluoro groups in 2-(2-Bromo-5-fluorophenyl)ethylamine imparts unique chemical properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different substituent positions.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenyl)-N-methylethanamine

InChI

InChI=1S/C9H11BrFN/c1-12-5-4-7-6-8(11)2-3-9(7)10/h2-3,6,12H,4-5H2,1H3

InChI Key

XNSWJIIYPWPPEE-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=C(C=CC(=C1)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (7.50 g, 197 mmol) is suspended in dry diethyl ether (75 mL) and cooled to 0° C. Aluminum (III) chloride (8.80 g, 65.8 mmol) dissolved in dry diethyl ether (75 mL) is added dropwise at 0-5° C. The cooling bath is removed and the mixture is stirred at ambient temperature for 1 hour. The resulting aluminum hydride reagent solution is cooled to 0° C. followed by dropwise addition of 2-(2-bromo-5-fluoro-phenyl)-N-methyl-acetamide (16.2 g, 65.8 mmol) dissolved in dry THF (150 mL). After complete addition the solution is allowed to heat to ambient temperature and stirring is continued for 16 hours. The mixture is cooled to 10° C. followed by slow dropwise addition of water (16 mL) followed by 2M sodium hydroxide (16 mL) and water (80 mL) to quench excessive reducing agent. The mixture is filtered and concentrated in vacuo. The remanence is redissolved in ethyl acetate (200 mL), dried (MgSO4) and concentrated again to give 14.6 g (95%) of the title compound as an oil.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Seven
Name
Quantity
16 mL
Type
solvent
Reaction Step Eight
Yield
95%

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